(4-Dimethylaminomethyl-benzyl)-methyl-amine
Description
“(4-Dimethylaminomethyl-benzyl)-methyl-amine” is a tertiary amine derivative featuring a benzyl backbone substituted at the para position with a dimethylaminomethyl group (-CH2N(CH3)2). These analogs highlight the importance of substituent modifications on biological efficacy.
Properties
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-10-4-6-11(7-5-10)9-13(2)3/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHXVEBSVNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-24-6 | |
| Record name | dimethyl({4-[(methylamino)methyl]phenyl}methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution from Halogenated Precursors
The reaction of 4-(bromomethyl)benzyl chloride with dimethylamine represents a classical nucleophilic substitution approach. This method leverages the SN2 mechanism, where dimethylamine acts as the nucleophile, displacing bromide to form the tertiary amine.
Reaction Conditions:
-
Solvent: Polar aprotic solvents (e.g., acetonitrile or DMF) at 0–25°C.
-
Stoichiometry: Excess dimethylamine (2–3 equivalents) ensures complete conversion.
-
Purification: Column chromatography or distillation under reduced pressure.
While this method is straightforward, challenges include the formation of quaternary ammonium salts as byproducts, particularly at elevated temperatures. Controlled addition of dimethylamine and low temperatures mitigate this issue.
Reductive Amination of 4-Dimethylaminobenzaldehyde
A two-step reductive amination protocol using 4-dimethylaminobenzaldehyde and methylamine has demonstrated high efficiency :
Step 1: Imine Formation
4-Dimethylaminobenzaldehyde reacts with methylamine in acetonitrile/water (0°C, 2 h) under inert atmosphere to form the imine intermediate.
Step 2: Borohydride Reduction
Sodium cyanoborohydride reduces the imine to the target amine at room temperature (4 h), yielding 73% after purification .
| Parameter | Value |
|---|---|
| Yield | 73% |
| Purification | Column chromatography (EtOAc/MeOH/NEt₃) |
| Key Advantage | Selective reduction avoids over-alkylation |
This method is favored for its mild conditions and compatibility with sensitive functional groups.
Catalytic Hydrogenation of Nitro Derivatives
A patent-reviewed approach synthesizes (4-Dimethylaminomethyl-benzyl)-methyl-amine via nitro compound reduction :
Step 1: Alkylation of p-Nitrobenzyl Bromide
p-Nitrobenzyl bromide reacts with dimethylamine in the presence of triethylamine, with batch-wise addition to limit side reactions (e.g., bis-alkylation).
Step 2: Nitro Group Reduction
The intermediate 4-nitro-N,N-dimethylbenzylamine undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) to yield the amine .
| Method | Conditions | Yield |
|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol | 85% |
| Iron/Acetic Acid | Fe powder, 80°C, 5 h | 78% |
Industrial scalability is achieved through continuous flow reactors, with purity >98% after recrystallization .
| Parameter | Value |
|---|---|
| Yield | 60–75% (model substrates) |
| Key Advantage | Avoids toxic cyanoborohydrides |
This method offers a safer alternative to traditional reductive amination but requires optimization for specific substrates.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield | Scalability | Byproduct Control |
|---|---|---|---|
| Nucleophilic Substitution | N/A | Moderate | Low |
| Reductive Amination | 73% | High | High |
| Nitro Reduction | 78–85% | Industrial | Moderate |
| Borohydride-Iodide | 60–75% | Lab-scale | High |
Reductive amination and nitro reduction are optimal for large-scale synthesis, while borohydride-iodide reduction shows promise for specialized applications.
Industrial-Scale Optimization
The patent CN102964256A highlights critical advancements in impurity control :
-
Batch-Wise Alkylation: Limiting p-nitrobenzyl bromide to <7% per batch minimizes bis-alkylated byproducts.
-
Azeotropic Drying: Toluene removes water post-reduction, enhancing product stability.
-
Column Chromatography: Gradient elution (EtOAc → EtOAc/MeOH/NEt₃) achieves >99% purity.
These refinements address historical challenges in tertiary amine synthesis, enabling cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylaminomethyl-benzyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Neurotransmitter Modulation
One of the primary applications of (4-Dimethylaminomethyl-benzyl)-methyl-amine is its role in modulating neurotransmitter levels. It may act as a precursor for bioactive molecules that influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases and psychiatric disorders.
Anticancer Research
The compound has been investigated for its potential in anticancer therapies. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new anticancer agents. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, which is crucial for designing targeted therapies .
Pharmacokinetics and Bioavailability
Studies have shown that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good brain penetration and moderate stability in biological systems. These characteristics are essential for developing effective treatments that require central nervous system access .
Industrial Applications
Additives in Polymer Chemistry
In the field of polymer chemistry, this compound is utilized as an additive to enhance the properties of resins and coatings. It acts as an accelerator in epoxy formulations, improving adhesion and reducing curing times. This application is particularly relevant in the production of high-performance coatings used in various industrial sectors .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its amine functional group allows for further derivatization, enabling the creation of complex molecular architectures necessary for pharmaceutical development and other synthetic applications .
Case Studies
Mechanism of Action
The mechanism of action of (4-Dimethylaminomethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituents are compared below:
Structural Insights :
- DMMA and FMJ-G3 : Substituents like methoxy (-OCH3) or fluoro (-F) modulate electron density on the benzyl ring, enhancing anti-inflammatory effects through interactions with inflammatory signaling proteins (e.g., JNK, NF-κB) .
- Target Compound: The 4-dimethylaminomethyl group introduces steric bulk and polarity, which may improve binding to charged residues in enzyme active sites or receptors compared to smaller substituents.
Anti-Inflammatory and Anti-Fibrotic Effects
- BMDA and DMMA : Both inhibit TNF-α, IL-1β, and IL-6 production in THP-1 cells and reduce colitis severity in rats by blocking JNK, p38 MAPK, and NF-κB pathways . DMMA’s 4-methoxy group enhances its ability to suppress myeloperoxidase (MPO) activity by ~45% compared to BMDA .
- FMJ-G3: The 4-fluoro substituent confers superior anti-inflammatory effects in DNCB-induced skin lesions, reducing cytokine levels by 30–50% more than non-fluorinated analogs .
- Target Compound: Hypothetically, the dimethylaminomethyl group’s electron-donating nature and bulk could amplify inhibition of inflammatory kinases (e.g., JNK) or stabilize interactions with hydrophobic pockets in signaling proteins.
Metabolic Stability
- BMDA and DMMA: Limited metabolic data are available, but related methyl-amine derivatives show half-lives of 56–211 minutes in liver microsomes, depending on substituents .
- FMJ-G3 : Fluorine substitution typically reduces oxidative metabolism, prolonging half-life .
Pharmacokinetic and Pharmacodynamic Considerations
Key Observations :
- Polar substituents (e.g., dimethylaminomethyl) reduce clogP, improving solubility but possibly limiting blood-brain barrier penetration.
- Tertiary amines (e.g., dimethylaminomethyl) may exhibit slower hepatic clearance compared to primary amines .
Biological Activity
(4-Dimethylaminomethyl-benzyl)-methyl-amine, a compound with the CAS number 179873-24-6, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a benzyl moiety, which significantly influences its biological activity. The structural formula can be summarized as follows:
- Chemical Formula : CHN
- Molecular Weight : 206.29 g/mol
This unique structure allows it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound acts as both an inhibitor and an activator depending on the target:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction : The compound interacts with specific receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways indicates potential for treating inflammatory diseases.
- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promise in inhibiting tumor growth.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation across multiple types of cancer, including leukemia and breast cancer. The compounds were tested at varying concentrations (10 M to 10 M), with GI50 values indicating effective doses for further exploration.
| Compound | Cell Line Tested | GI50 Value (M) |
|---|---|---|
| 14a | Leukemia | 3.5 x 10^-6 |
| 14b | Breast Cancer | 2.1 x 10^-6 |
| 14c | Lung Cancer | 1.8 x 10^-6 |
Enzyme Inhibition
Another study focused on the inhibitory effects of the compound on cholinesterases, critical enzymes in neurotransmission. The results demonstrated that certain derivatives had IC50 values ranging from 0.014 to 2.097 µM, indicating potent inhibitory activity compared to established inhibitors like donepezil.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 4a | AChE | 0.092 |
| 4b | BChE | 0.045 |
| 4c | Both AChE/BChE | 0.055 |
Q & A
Q. What are the common synthetic routes for preparing (4-Dimethylaminomethyl-benzyl)-methyl-amine, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via reductive amination using 4-(dimethylaminomethyl)benzaldehyde and methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst . Optimization involves controlling pH (~6-7 for NaBH3CN), temperature (25–50°C), and solvent polarity (methanol/water mixtures). Purity is enhanced by column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3 v/v) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups on dimethylamine (δ 2.2–2.5 ppm), and methylene bridges (δ 3.6–4.0 ppm). Integration ratios and coupling constants validate substitution patterns .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methyl groups) align with the expected molecular formula .
Q. What thermodynamic properties (e.g., melting point, solubility) are critical for experimental design, and how are they determined?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Values are cross-checked with literature (e.g., predicted 208–210 K using Joback method ).
- Solubility : Measured via shake-flask method in solvents like water, ethanol, and DMSO. LogP values (~1.0–1.5) predict partitioning behavior .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software provides precise bond lengths/angles and confirms stereochemistry. For example, torsion angles between benzyl and dimethylamine groups validate conformational stability . Disordered regions are refined using restraints (e.g., DFIX in SHELXL) .
Q. What strategies address contradictions in spectroscopic or computational data during structure validation?
- Methodological Answer :
- Data Triangulation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
- Dynamic Effects : MD simulations (e.g., AMBER) assess conformational flexibility impacting NMR coupling constants .
- Error Analysis : Quantify deviations in IR peak assignments using Boltzmann-weighted vibrational frequency calculations .
Q. How can the compound’s reactivity under varying pH or temperature conditions be systematically studied for application in catalysis or drug design?
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities to targets like monoamine oxidases. Key interactions (hydrogen bonds, π-π stacking) are validated via MM-GBSA free energy calculations .
- MD Simulations : NAMD/GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
